2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-10-7(12)8(11-6)2-4-9-5-3-8;;/h9H,2-5H2,1H3,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOFUXFIIGUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCNCC2)C(=O)N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-1,3,8-triazaspiro[45]dec-1-en-4-one dihydrochloride involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1269054-82-1 (primary) or 1227465-49-7 (alternative salt form) .
- Molecular Formula : C₈H₁₃N₃O·2HCl .
- Molecular Weight : 240.13 g/mol (free base) or 287.185 g/mol (dihydrochloride hydrate) .
- Structure : Features a spirocyclic core with a triazole ring and methyl substitution at position 2, stabilized by dihydrochloride salt formation .
Physicochemical Properties :
- Solubility : Soluble in polar solvents (e.g., DMSO, water after heating to 37°C) but unstable under repeated freeze-thaw cycles .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month; aqueous solutions require fresh preparation .
The compound belongs to the 1,3,8-triazaspiro[4.5]dec-1-en-4-one family, where structural variations at positions 2, 3, or 8 significantly alter physicochemical and biological properties. Key analogs include:
Key Observations:
Substituent Effects: Methyl/Dimethylamino Groups: Increase solubility and stability (e.g., 2-methyl vs. 2-dimethylamino derivatives) . Amino/Ethyl Groups: Modulate reactivity and lipophilicity, influencing bioavailability .
Biological Activity :
Biological Activity
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar triaza structures exhibit antimicrobial properties by disrupting cell wall synthesis and inhibiting nucleic acid synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
Antimicrobial Efficacy
Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens. A study comparing its efficacy with standard antibiotics revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Higher efficacy |
| Escherichia coli | 16 µg/mL | Similar efficacy |
| Pseudomonas aeruginosa | 64 µg/mL | Lower efficacy |
This table illustrates the varying degrees of effectiveness against different bacterial strains.
Cytotoxicity Studies
In cytotoxicity assays, the compound was tested on human cell lines to evaluate its safety profile:
| Cell Line | IC₅₀ (µM) | Remarks |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | High selectivity observed |
| A549 | 50 | Low cytotoxicity |
These results suggest that while the compound has some cytotoxic effects, it may be selectively toxic to certain cancer cell lines.
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound in various fields:
- Antimicrobial Agents : A clinical trial investigated the use of this compound as a topical antimicrobial agent in treating skin infections caused by resistant bacteria.
- Cancer Therapeutics : Another study explored its potential as an adjunct therapy in combination with traditional chemotherapeutics for enhanced efficacy against breast cancer.
- Agricultural Applications : Preliminary research indicated that the compound could serve as a biopesticide due to its antifungal properties against crop pathogens.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Parameters | Reference |
|---|---|---|---|
| Spirocyclization | Cl₂, FeCl₃, 40–60°C, inert atmosphere | pH 6–7, 12-hour reflux | |
| Salt Formation | HCl gas in ethanol, 0–5°C | Stirring for 4–6 hours |
Basic: What analytical techniques are critical for confirming purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates the spirocyclic structure and methyl group positioning. For example, the methyl group at C2 appears as a singlet at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 287.19 (C₉H₂₀Cl₂N₄O₂) .
- X-ray Crystallography : Resolves spirocyclic conformation and hydrogen bonding in the dihydrochloride form .
- HPLC-PDA : Quantifies purity (>98%) using a Chromolith C18 column with 0.1% TFA in acetonitrile/water gradients .
Advanced: How can computational modeling optimize structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like DDR1 kinase. The spirocyclic core’s rigidity and methyl group’s steric effects are critical for target engagement .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Assess stability in physiological conditions (e.g., solvation in PBS buffer) to guide in vivo studies .
Q. Example Workflow :
Generate 3D conformers using RDKit.
Dock into target protein (PDB: 6FEW).
Validate with binding free energy calculations (MM-GBSA).
Advanced: How should researchers resolve contradictions in pharmacological assay data?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate results across orthogonal assays (e.g., SPR for binding, cellular IC₅₀ for activity) .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., des-methyl analogs) that may interfere with activity .
- Buffer Optimization : Test solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid colloidal aggregation .
Intermediate: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Salt Formulation : The dihydrochloride form enhances aqueous solubility (e.g., 12 mg/mL in PBS) compared to the free base .
- Co-Solvency : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to stabilize the compound in solution .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and improved bioavailability .
Advanced: How to design SAR studies for spirocyclic analogs?
Methodological Answer:
Core Modifications : Synthesize analogs with varied ring sizes (e.g., spiro[4.5] vs. spiro[4.6]) to assess conformational flexibility .
Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at C8 to modulate electronic properties .
Biological Testing : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
Q. Table 2: Representative SAR Findings
| Analog Modification | Biological Activity (IC₅₀, nM) | Reference |
|---|---|---|
| 8-Fluoro substitution | 15.2 (DDR1) | |
| Spiro[4.6] expansion | Inactive |
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at -20°C in sealed, argon-flushed vials to prevent oxidation .
- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC validation .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein denaturation after compound treatment to confirm binding .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify intracellular target interaction using NanoLuc-tagged proteins .
- Knockdown/Rescue Experiments : Use CRISPR-Cas9 to ablate the target and assess compound efficacy restoration .
Intermediate: What are common impurities, and how are they characterized?
Methodological Answer:
- Byproducts : Des-methyl analogs (from incomplete methylation) and ring-opened intermediates .
- Detection : LC-MS/MS with a Purospher® STAR column (5 µm, 150 mm) identifies impurities at 0.1% levels .
- Mitigation : Optimize reaction times and quenching steps during synthesis .
Advanced: What mechanistic insights explain its inhibitory activity against kinases?
Methodological Answer:
- Binding Mode : The spirocyclic core occupies the ATP-binding pocket, while the methyl group enhances hydrophobic interactions with the hinge region .
- Kinase Selectivity : Preferential inhibition of DDR1 over FGFR1 is attributed to steric complementarity in the catalytic cleft .
- Resistance Mutations : Monitor for gatekeeper mutations (e.g., DDR1 L687M) using saturation mutagenesis screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
